2,6-dichloro-9-cyclopentyl-9H-purine
Descripción general
Descripción
2,6-dichloro-9-cyclopentyl-9H-purine, also known as CP-8022, is a compound in the field of medicinal chemistry. It has a molecular formula of C10H10Cl2N4 and an average mass of 257.119 Da .
Synthesis Analysis
The synthesis of this compound involves heating the compound in ethanol with triethylamine . This process is carried out at reflux for 15 hours, after which the solid is filtered to give the title compound as a white solid .Molecular Structure Analysis
The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This core is substituted at the 2 and 6 positions with chlorine atoms and at the 9 position with a cyclopentyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are typically carried out with triethylamine . For example, it can react with 3-iodobenzylamine hydrochloride in dry ethanol to give a new compound .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 257.12, and its monoisotopic mass is 256.028259 Da .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2,6-dichloro-9-cyclopentyl-9H-purine has been utilized in the synthesis of biologically active compounds. For example, Kozai and Maruyama (1999) synthesized 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, which demonstrated significant inhibition of phosphodiesterase (PDE) isozymes, particularly PDE2 and PDE4, indicating potential therapeutic applications (Kozai & Maruyama, 1999).
Radiolabelled Precursor for Drug Development
Valsborg et al. (1995) described the synthesis of [8-14C]-2,6-dichloro-9H-purine as a radiolabelled precursor for preparing 14C-labelled nucleosides, a method with broad application in drug development (Valsborg et al., 1995).
Resolution and Stereochemistry Studies
Quezada et al. (2001) conducted resolution of racemic carbonucleosides including cis-6-chloro-9-[2-(hydroxymethyl)cyclopentyl]-9H-purine, using HPLC and determined their absolute configurations through NMR studies. This work is critical for understanding the stereochemical aspects of these compounds (Quezada et al., 2001).
Catalytic Activity Studies
Tumma, Nagaraju, and Reddy (2010) investigated the catalytic activity of alumina in reactions involving 2,6-dichloropurine hydrochloride. They discovered that the product selectivity depended on the stability of the carbocation generated from the alcohol, providing insights into the chemical properties of these compounds (Tumma et al., 2010).
Antimicrobial and Antituberculosis Drug Development
Bakkestuen, Gundersen, and Utenova (2005) synthesized derivatives of 2,6-dichloro-9H-purine and evaluated them for antimicrobial activity, particularly against Mycobacterium tuberculosis. These studies contribute to the development of new antimicrobial and antituberculosis drugs (Bakkestuen et al., 2005).
Synthesis of Azido and Triazolyl Purine Ribonucleosides
Līpiņš et al. (2021) described the synthesis of 6‐amino/thio‐2‐triazolylpurine ribonucleosides, starting from 2,6-dichloro-9H-purine. This research is significant for the development of nucleoside analogs and their potential applications in medicinal chemistry (Līpiņš et al., 2021).
Intermediate for Peptidic Nucleic Acid Synthesis
Chan et al. (1995) explored the use of 9-(carboxymethyl)-2,6-dichloropurine ethyl ester as an intermediate in the synthesis of peptidic nucleic acids (PNAs), which have important implications in the field of synthetic biology and drug design (Chan et al., 1995).
Antimalarial Drug Development
Verma et al. (2022) synthesized and evaluated 2,6-dichloro-9H-purine derivatives for antimalarial activity. They identified compounds with promising activity against drug-resistant strains of Plasmodium falciparum, highlighting the potential of these derivatives in developing new antimalarial drugs (Verma et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-dichloro-9-cyclopentylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDBGPLYZULGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.